- Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienesCatalysis Science & Technology, 2017, 7(20), 4823-4829,
Cas no 96-14-0 (3-Methylpentane)
3-Methylpentane structure
3-Methylpentane
3-Methylpentane Properties
Names and Identifiers
-
- 3-Methylpentane
- 3-Methylpentaneneat
- NSC 66497
- 3-Methylpentane (ACI)
- METHYL DIETHYL METHANE
- DIETHYLMETHYLMETHANE
- (+/-)-3-METHYLPENTANE
- 3-METHYLPENTANE, 99+%
- 3-METHYLPENTANE, STANDARD FOR GC
- 3-METHYLPENTANE, 1000MG, NEAT
- C6ISOMERSOFHEXANE
- +Expand
-
- MFCD00009342
- PFEOZHBOMNWTJB-UHFFFAOYSA-N
- 1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3
- CCC(CC)C
- 1730734
Computed Properties
- 86.10960
- 0
- 0
- 2
- 86.10955
- 6
- 19.2
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- nothing
- 0
- 0
Experimental Properties
- 2.44250
- 0.00000
- n20/D 1.376(lit.)
- Soluble in water. 0.013 g/L at 20°C). Miscible in ether, acetone. Soluble in ethanol.
- 64 °C(lit.)
- -118°C(lit.)
- 135 mmHg ( 17 °C)
- Fahrenheit: 19.4 ° f
Celsius: -7 ° c - Colorless, transparent and volatile liquid. [1]
- Stable. Highly flammable. Incompatible with strong oxidizing agents.
- Insoluble in water, slightly soluble in ether \ acetone \ benzene, soluble in ethanol [15]
- 0.664 g/mL at 25 °C(lit.)
3-Methylpentane Security Information
- GHS02 GHS07 GHS08 GHS09
- SA2995500
- 2
- 3
- S16-S23-S33-S61-S62
- II
- R11
- F Xn N
- UN 1208 3/PG 2
- H225,H304,H315,H319,H336,H411
- P210,P261,P273,P301+P310,P305+P351+P338,P331
- dangerous
- Flammable area
- II
- 11-38-51/53-65-67
- Danger
- Yes
- ~7.7%
- 3
3-Methylpentane Customs Data
- 2901100000
-
China Customs Code:
2901100000Overview:
2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
3-Methylpentane Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Tricarbonyl(η5-2,4-cyclopentadien-1-yl)hydromolybdenum Solvents: Dichloromethane
Reference
- Ionic Hydrogenations of Hindered Olefins at Low Temperature. Hydride Transfer Reactions of Transition Metal HydridesJournal of the American Chemical Society, 1994, 116(19), 8602-12,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Tricarbonyl(η5-2,4-cyclopentadien-1-yl)hydrotungsten Solvents: Dichloromethane-d2
Reference
- Ionic hydrogenations using transition metal hydrides. Rapid hydrogenation of hindered alkenes at low temperatureJournal of the Chemical Society, 1989, (19), 1447-8,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Amberlite IRA 400 , Sodium borohydride
1.2 Catalysts: Nickel acetate Solvents: Methanol ; 3 h, rt
1.2 Catalysts: Nickel acetate Solvents: Methanol ; 3 h, rt
Reference
- Nickel boridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,4,5,6-pentafluorophenyl)borane Solvents: Benzene-d6 ; 120 h, -193 °C → 140 °C
Reference
- Metal-Free HB(C6F5)2-Catalyzed Hydrogenation of Unfunctionalized Olefins and Mechanism Study of Borane-Mediated σ-Bond MetathesisAngewandte Chemie, 2013, 52(29), 7496-7499,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2414924-98-2 Solvents: Benzene-d6 ; 18 h, 4 atm, 35 °C
Reference
- Visible-Light-Enhanced Cobalt-Catalyzed Hydrogenation: Switchable Catalysis Enabled by Divergence between Thermal and Photochemical PathwaysACS Catalysis, 2021, 11(3), 1351-1360,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated) ; 6.7 kPa, 273 K
Reference
- Reaction of linear, branched, and cyclic alkanes catalyzed by Broensted and Lewis acids on H-mordenite, H-beta, and sulfated zirconiaJournal of Molecular Catalysis A: Chemical, 2005, 239(1-2), 32-40,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium , Silica Solvents: 1,4-Dioxane ; 3 h, 90 °C
Reference
- Pd-based mesoporous silica catalyst for synthesis of alkanes, India, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2170739-11-2 Solvents: Benzene-d6 ; 18 h, 1 bar, rt
Reference
- Divalent Silicon-Assisted Activation of Dihydrogen in a Bis(N-heterocyclic silylene)xanthene Nickel(0) Complex for Efficient Catalytic Hydrogenation of OlefinsJournal of the American Chemical Society, 2017, 139(38), 13499-13506,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; 3 h, 90 °C
Reference
- A novel route for the synthesis of alkanes from glycerol in a two step process using a Pd/SBA-15 catalystRSC Advances, 2015, 5(96), 78719-78727,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Undecane ; 4 bar, 30 °C
Reference
- Molecular sieving carbon catalysts for liquid phase reactions: Study of alkene hydrogenation using platinum embedded nanoporous carbonJournal of Molecular Catalysis A: Chemical, 2013, 367, 61-68,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
Reference
- Method for preparing 2-methylpentane, 3-methylpentane and n-hexane, China, , ,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
Reference
- Relationship between the structural properties of supported bimetallic Pt-Rh catalysts and their performances for methylcyclopentane ring openingJournal of Catalysis, 2010, 276(2), 237-248,
Synthetic Circuit 20
Reaction Conditions
Reference
- Photocoupling of Methane in Water Vapor to Saturated HydrocarbonsCatalysis Letters, 2008, 124(3-4), 215-218,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
3-Methylpentane Raw materials
- 1-Hexanol
- Methylboronic acid
- 3-Bromo-3-methylpentane
- 3-Methyl-1,3-pentadiene
- Ethylcyclobutane
- 1-Bromo-2-methylbutane
- 2-Pentene, 3-methyl-,(2E)-
- 1,2,3-Tribromopropane
3-Methylpentane Preparation Products
- Methylcyclohexane (108-87-2)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- Cyclopentane (287-92-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 5-Methyl-1-hexene (3524-73-0)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- (Z)-2-Heptene (6443-92-1)
- 3,5-dimethylcyclopentene (7459-71-4)
- (3Z)-3-Heptene (7642-10-6)
- 2-Pentene, 3-ethyl- (816-79-5)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
3-Methylpentane Related Literature
-
1. Separation of hexane isomers on zeolites mordenite and betaK. Huddersman,M. Klimczyk J. Chem. Soc. Faraday Trans. 1996 92 143
-
2. Ultrasonic studies of rotational isomerism in various methylpentanesAkl M. Awwad,Alastair M. North,Richard A. Pethrick J. Chem. Soc. Faraday Trans. 2 1982 78 1687
-
3. Surface effects in the uninhibited and the inhibited pyrolyses of isomeric hexanes. Part 6J. Chrysochoos,W. A. Bryce Trans. Faraday Soc. 1965 61 2447
-
Marek Marczewski,Agnieszka Jakubiak,Hanna Marczewska,Anna Frydrych,Ma?gorzata Gontarz,Anna ?niegu?a Phys. Chem. Chem. Phys. 2004 6 2513
-
5. Reinvestigation of a synthesis of (R,S)-mevalonolactonePaul Lewer,Jake MacMillan J. Chem. Soc. Perkin Trans. 1 1983 1417
-
6. Skeletal rearrangements during the fluorination of C6-hydrocarbons over cobalt(III) trifluorideJames Burdon,Jeremy C. Creasey,Lee D. Proctor,Raymond G. Plevey,J. R. Neil Yeoman J. Chem. Soc. Perkin Trans. 2 1991 445
-
7. Selective isomerization of methylpentanes on iridium catalystsFran?ois Weisang,Fran?ois G. Gault J. Chem. Soc. Chem. Commun. 1979 519
-
Teresa Pinto,Philippe Arquillière,Gerald P. Niccolai,Frédéric Lefebvre,Véronique Dufaud New J. Chem. 2015 39 5300
-
Marek Marczewski,Antoni Migda?,Hanna Marczewska Phys. Chem. Chem. Phys. 2003 5 423
-
10. Study of the isomerization of 13C labelled methylpentanes on oxygen modified bulk tungsten carbidesV. Keller,F. Garin,G. Maire Phys. Chem. Chem. Phys. 2000 2 2893